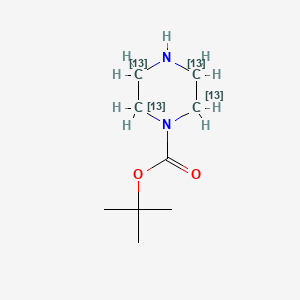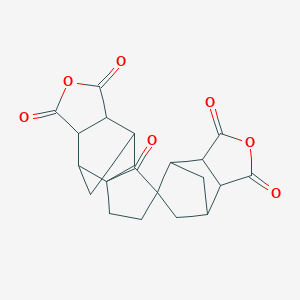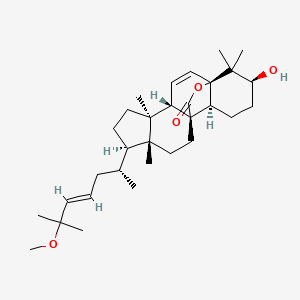
25-O-Methylkaravilagenin D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
25-O-Methylkaravilagenin D: is a natural triterpenoid compound derived from the plant Momordica charantiaThis compound has garnered attention due to its potential therapeutic properties, particularly in the context of diabetes and cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 25-O-Methylkaravilagenin D typically involves the extraction of triterpenoids from the leaves of Momordica charantia. The process includes solvent extraction using chloroform, dichloromethane, ethyl acetate, DMSO, or acetone . The extracted compounds are then purified using techniques such as High-Performance Liquid Chromatography (HPLC) and characterized by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) .
Industrial Production Methods: Industrial production of this compound is not well-documented, but it likely follows similar extraction and purification processes as those used in laboratory settings. The scalability of these methods would depend on optimizing the extraction efficiency and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 25-O-Methylkaravilagenin D undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to study its properties in different contexts .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or alkanes .
Scientific Research Applications
Chemistry: In chemistry, 25-O-Methylkaravilagenin D is used as a reference compound for studying the properties and reactions of triterpenoids. It serves as a model for synthesizing analogs with potential therapeutic benefits .
Biology: Biologically, this compound has shown promise in modulating various cellular pathways. It has been studied for its effects on glucose metabolism, making it a candidate for diabetes research .
Medicine: In medicine, this compound is being explored for its anti-cancer properties. Studies have indicated its potential to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation .
Industry: Industrially, the compound could be used in the development of nutraceuticals and functional foods, given its bioactive properties .
Mechanism of Action
The mechanism of action of 25-O-Methylkaravilagenin D involves multiple molecular targets and pathways. It exerts its effects by modulating key enzymes and signaling pathways involved in glucose metabolism and cell proliferation . For instance, it may inhibit enzymes like fructose-1,6-bisphosphatase, which plays a crucial role in gluconeogenesis . Additionally, it can activate the AMP-activated protein kinase (AMPK) pathway, promoting glucose uptake and fatty acid oxidation .
Comparison with Similar Compounds
Charantin: Another triterpenoid from with hypoglycemic properties.
Momordicosides: A group of cucurbitane-type triterpenoids with similar biological activities.
Kuguacins: Compounds with anti-diabetic and anti-cancer properties.
Uniqueness: 25-O-Methylkaravilagenin D stands out due to its specific molecular structure, which confers unique biological activities. Its methylation at the 25th position differentiates it from other triterpenoids, potentially enhancing its stability and bioactivity .
Properties
Molecular Formula |
C31H48O4 |
|---|---|
Molecular Weight |
484.7 g/mol |
IUPAC Name |
(1R,4S,5S,8R,9R,12S,13S,16S)-16-hydroxy-8-[(E,2R)-6-methoxy-6-methylhept-4-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-19-one |
InChI |
InChI=1S/C31H48O4/c1-20(10-9-15-26(2,3)34-8)21-13-16-29(7)22-14-17-31-23(11-12-24(32)27(31,4)5)30(22,25(33)35-31)19-18-28(21,29)6/h9,14-15,17,20-24,32H,10-13,16,18-19H2,1-8H3/b15-9+/t20-,21-,22+,23+,24+,28-,29+,30+,31-/m1/s1 |
InChI Key |
CDMNUIHDPJBCDT-XGCHVDKFSA-N |
Isomeric SMILES |
C[C@H](C/C=C/C(C)(C)OC)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2C=C[C@]5([C@H]3CC[C@@H](C5(C)C)O)OC4=O)C)C |
Canonical SMILES |
CC(CC=CC(C)(C)OC)C1CCC2(C1(CCC34C2C=CC5(C3CCC(C5(C)C)O)OC4=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


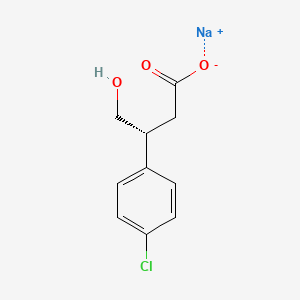
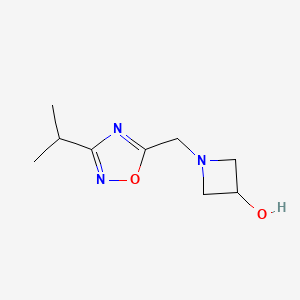
![5,6-Dimethoxy-3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzo[b]furan-2-carboxamide](/img/structure/B13437147.png)
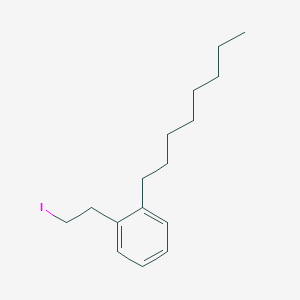
![2-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-1,8-dihydroxy-6-methoxyxanthen-9-one](/img/structure/B13437157.png)
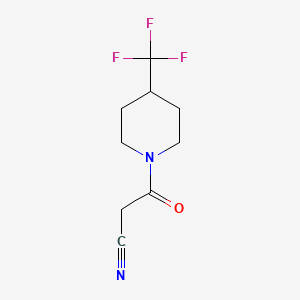
![N-ethyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine](/img/structure/B13437171.png)
![2-Amino-2-[4-(2-methylpropyl)phenyl]acetamide](/img/structure/B13437172.png)
![(S)-8-Methyl-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13437178.png)
![(16b)-21-(Acetyloxy)-2'-methyl-5'H-Pregna-1,4-dieno[17,16-d]oxazole-3,11,20-trione](/img/structure/B13437180.png)
![(2S,3S,4S,5R,6S)-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-3,4,5-trihydroxy-6-methoxyoxane-2-carbaldehyde](/img/structure/B13437184.png)
![(S)-(-)-5-[(2-Acetoxypropanoyl)amino]-2,4,6-triiodoisophthalic Acid](/img/structure/B13437192.png)
